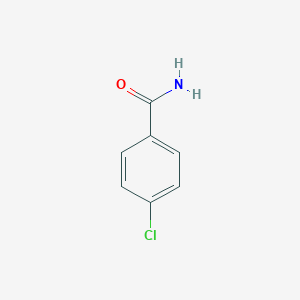

4-Chlorobenzamide

Descripción

Propiedades

IUPAC Name |

4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNVISNJTIRAHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210930 | |

| Record name | 4-Chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-56-7 | |

| Record name | 4-Chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260CV6K0MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chlorobenzamide CAS number and properties

An In-depth Technical Guide to 4-Chlorobenzamide: CAS Number, Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amide of significant interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and characterization, and explores its known and potential biological activities.

Core Properties and Identification

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its core structure consists of a benzene ring substituted with both a chlorine atom and an amide functional group.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 619-56-7[2][3][4][5] |

| Molecular Formula | C₇H₆ClNO[2][3][6][7] |

| IUPAC Name | This compound[6] |

| Synonyms | p-Chlorobenzamide, Benzamide, 4-chloro-[4][6][7] |

| InChI Key | BLNVISNJTIRAHF-UHFFFAOYSA-N[8][9] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N)Cl[5][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 155.58 g/mol [3][5] |

| Appearance | White to off-white fine crystalline powder[1][4] |

| Melting Point | 172-176 °C[4][10] |

| Boiling Point | 290.2 ± 23.0 °C (Predicted)[4] |

| Density | ~1.22 - 1.38 g/cm³ (Estimate)[2][4] |

| Water Solubility | Low / Slightly soluble[1][2][4] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, and chloroform[1][2] |

| pKa | 15.71 ± 0.50 (Predicted)[4] |

Synthesis and Purification

The most common and straightforward synthesis of this compound is the amidation of 4-chlorobenzoyl chloride. This reaction involves the treatment of the acyl chloride with ammonia.

Experimental Protocol: Synthesis from 4-Chlorobenzoyl Chloride

This protocol describes the synthesis of this compound via the reaction of 4-chlorobenzoyl chloride with concentrated ammonium hydroxide.

Materials:

-

4-Chlorobenzoyl chloride

-

Ammonium hydroxide (concentrated solution, e.g., 28-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzoyl chloride in dichloromethane. Cool the flask in an ice bath with continuous stirring.

-

Amidation: Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. A white precipitate of this compound will form.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with a saturated brine solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.

-

Purification: Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield crude this compound. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified white solid in a vacuum oven.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic techniques.

Table 3: Key Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ (ppm): ~8.11 (br s, 1H, -NH), ~7.93 (d, 2H, Ar-H), ~7.54 (d, 2H, Ar-H), ~7.54 (br s, 1H, -NH)[8] |

| IR | Key peaks (cm⁻¹): ~3400 & ~3200 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend), ~1090 (C-Cl stretch) |

| MS (EI) | m/z: 155 (M⁺), 139 ([M-NH₂]⁺), 111, 75[6] |

Experimental Protocol: Characterization

Methodology:

-

Nuclear Magnetic Resonance (NMR): Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak.

-

Infrared (IR) Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): For Electron Ionization (EI) mass spectrometry, introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Biological Activity and Potential Mechanisms of Action

While this compound itself is primarily used as a building block in the synthesis of more complex molecules, the benzamide scaffold is of significant interest in drug discovery.[3] Derivatives of this compound have been investigated for a range of biological activities.

-

Antimicrobial Activity: this compound has shown potential antibacterial and antifungal properties.[3] The mechanism for related compounds is thought to involve the disruption of microbial cell integrity or the inhibition of essential enzymes.[11]

-

Insecticidal Activity: A well-documented mechanism of action for some benzamide-based insecticides is the inhibition of chitin synthesis.[4] Chitin is a vital component of the insect exoskeleton, and its disruption is lethal, particularly during molting.

-

Anticancer and Anti-inflammatory Potential: Preliminary studies on some benzamide derivatives suggest potential anti-cancer and anti-inflammatory effects, though research in this area is ongoing and the mechanisms are not fully elucidated.[3] For some related compounds, the anticancer activity may stem from the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[6]

-

Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[5]

-

Precautionary Measures: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be done in a well-ventilated area to avoid inhalation of the powder.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison control center or doctor. If on skin, wash with plenty of soap and water.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and further investigation into its potential applications.

References

- 1. prepchem.com [prepchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Buy this compound | 619-56-7 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 619-56-7 | FC33947 | Biosynth [biosynth.com]

- 6. This compound | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzamide, 4-chloro- [webbook.nist.gov]

- 8. This compound(619-56-7) 1H NMR [m.chemicalbook.com]

- 9. This compound(619-56-7) IR Spectrum [chemicalbook.com]

- 10. 4-氯苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to 4-Chlorobenzamide: Molecular Profile and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Chlorobenzamide, a significant chemical intermediate in the synthesis of various organic compounds. The guide details its core molecular properties, provides established experimental protocols for its synthesis and analysis, and presents a visual representation of its synthetic pathway.

Core Molecular and Physical Properties

This compound, with the CAS number 619-56-7, is a substituted aromatic amide. Its molecular structure consists of a benzene ring substituted with both a chlorine atom and an amide group in the para (1,4) positions. This substitution pattern is crucial to its reactivity and physical characteristics.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO | [1][2][3][4] |

| Molecular Weight | 155.58 g/mol | [1][2][5][6] |

| CAS Number | 619-56-7 | [1][2][7] |

| Melting Point | 172-176 °C | [4][8] |

| Boiling Point | 290.2 ± 23.0 °C (Predicted) | [4] |

| Density | 1.2187 g/cm³ (Rough Estimate) | [4] |

| IUPAC Name | This compound | [1][7] |

| Synonyms | p-Chlorobenzamide, Benzamide, 4-chloro- | [1][6][7] |

| SMILES | C1=CC(=CC=C1C(=O)N)Cl | [5][7] |

| InChIKey | BLNVISNJTIRAHF-UHFFFAOYSA-N | [6][7][8] |

Synthesis and Analysis Protocols

The most common and efficient laboratory synthesis of this compound is a two-step process starting from 4-Chlorobenzoic acid. This involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Experimental Protocol 1: Synthesis of 4-Chlorobenzoyl Chloride

This procedure details the conversion of 4-Chlorobenzoic acid to 4-Chlorobenzoyl chloride using thionyl chloride.

Materials:

-

4-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (or other suitable anhydrous solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Methodology:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Chlorobenzoic acid (1.0 equivalent) in toluene.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.[9]

-

Once the reaction is complete and the solution becomes clear, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).

-

The resulting crude 4-Chlorobenzoyl chloride, often a brown oil, can be used in the next step without further purification or can be purified by fractional distillation under vacuum.[9]

Experimental Protocol 2: Synthesis of this compound

This protocol outlines the amidation of 4-Chlorobenzoyl chloride to yield the final product. This method is adapted from analogous procedures for primary amide synthesis.

Materials:

-

4-Chlorobenzoyl chloride

-

Concentrated ammonium hydroxide (NH₄OH)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Ice bath

-

Stirring apparatus

-

Vacuum filtration setup (Büchner funnel)

Methodology:

-

Dissolve the crude 4-Chlorobenzoyl chloride (1.0 equivalent) in dichloromethane in a flask.

-

Cool the flask in an ice bath to 0-5°C.

-

While stirring vigorously, slowly add concentrated ammonium hydroxide (an excess, typically 2-3 equivalents) dropwise to the solution. A white precipitate of this compound will form immediately.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Filter the solid product under vacuum using a Büchner funnel.

-

Wash the collected white solid with cold deionized water to remove any ammonium salts.

-

Dry the purified this compound product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol or water if required.

Synthetic Pathway Visualization

The logical workflow for the synthesis of this compound from 4-Chlorobenzoic acid is illustrated below. This two-step pathway highlights the key reagents and intermediate product.

Caption: Two-step synthesis of this compound from 4-Chlorobenzoic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Benzamide, 4-chloro- [webbook.nist.gov]

- 7. This compound | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis routes of 4-Chlorobenzoyl chloride [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 4-chlorobenzamide, a key intermediate in the development of various pharmaceutical compounds. The primary and most efficient pathway involves a two-step process commencing with 4-chlorobenzoic acid. This guide details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Overall Synthesis Pathway

The conversion of 4-chlorobenzoic acid to this compound is efficiently achieved in two primary steps:

-

Chlorination: The carboxylic acid is first converted into a more reactive acyl chloride intermediate, 4-chlorobenzoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂).

-

Amidation: The resulting 4-chlorobenzoyl chloride is then reacted with an amine source, typically aqueous ammonia, to yield the final product, this compound.

The logical flow of this synthesis is outlined below.

Step 1: Synthesis of 4-Chlorobenzoyl Chloride

Reaction Principle

The first step involves the nucleophilic acyl substitution of the hydroxyl group in 4-chlorobenzoic acid with a chloride ion. Thionyl chloride is a highly effective reagent for this transformation, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.

Experimental Protocol

This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.[1][2]

Materials:

-

4-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a clean, dry round-bottom flask, place 4-chlorobenzoic acid (e.g., 5.0 g, 31.9 mmol).

-

Carefully add an excess of thionyl chloride (e.g., 150 mL) to the flask.

-

Equip the flask with a reflux condenser, ensuring a gas trap is in place to neutralize the HCl and SO₂ gases produced.

-

Heat the reaction mixture to 80°C with continuous stirring.[1]

-

Maintain the reflux for approximately 5 hours to ensure the reaction goes to completion.[1]

-

After the reaction period, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (vacuum distillation).

-

The resulting crude 4-chlorobenzoyl chloride, typically a brown oil, can be used directly in the next step or purified by fractional distillation.[1][2]

Data Summary: Acyl Chloride Formation

| Parameter | Value | Reference |

| Reagents | ||

| 4-Chlorobenzoic Acid | 5.0 g (31.94 mmol) | [1] |

| Thionyl Chloride | 150 mL | [1] |

| Conditions | ||

| Temperature | 80 °C | [1] |

| Reaction Time | 5 hours | [1] |

| Product | ||

| 4-Chlorobenzoyl Chloride | 4.5 g (crude) | [1] |

| Theoretical Yield | 5.59 g | - |

| Crude Yield | ~80.5% | [1] |

Step 2: Synthesis of this compound

Reaction Principle

This step is a nucleophilic acyl substitution where the highly reactive 4-chlorobenzoyl chloride is attacked by ammonia. Ammonia acts as the nucleophile, displacing the chloride leaving group to form the stable amide product.

Experimental Protocol

This procedure is adapted from a general method for converting acyl chlorides to primary amides.[3]

Materials:

-

Crude 4-chlorobenzoyl chloride

-

Dichloromethane (DCM)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Beaker or Erlenmeyer flask

-

Ice bath

-

Stirring apparatus

-

Büchner funnel for vacuum filtration

Procedure:

-

Dissolve the crude 4-chlorobenzoyl chloride from Step 1 in a suitable organic solvent like dichloromethane in a flask.

-

Cool the flask in an ice bath to manage the exothermic nature of the reaction.

-

While stirring vigorously, slowly add concentrated ammonium hydroxide dropwise to the solution. A white precipitate of this compound will form immediately.[3]

-

Continue stirring the mixture in the ice bath for an additional 15-30 minutes after the addition is complete to ensure full conversion.[3]

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filtered solid with cold deionized water to remove any ammonium salts.[3]

-

Dry the purified product, for instance, in a vacuum oven, to obtain the final this compound.[3]

Visualized Reaction Mechanism

The mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Data Summary: Amidation

| Parameter | Value | Reference |

| Reagents | ||

| 4-Chlorobenzoyl Chloride | 4.5 g (crude) | [1] |

| Solvent | Dichloromethane | [3] |

| Nucleophile | Conc. Ammonium Hydroxide | [3] |

| Conditions | ||

| Temperature | 0 °C (Ice Bath) | [3] |

| Reaction Time | 15-30 min post-addition | [3] |

| Product | ||

| This compound | - | - |

| Molecular Weight | 155.58 g/mol | [4] |

| Melting Point | 172-176 °C | [5] |

| Appearance | White Solid | [3] |

| Expected Yield | High (>90%) | - |

Purification and Characterization

Purification Protocol

For many applications, the product obtained after washing is sufficiently pure. For higher purity requirements, recrystallization is recommended.

-

Aqueous Workup: Before recrystallization, the crude product can be dissolved in an organic solvent (e.g., dichloromethane) and washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted ammonia, followed by a dilute base (e.g., 5% NaHCO₃) to remove any residual 4-chlorobenzoic acid.[6]

-

Recrystallization: The crude solid can be dissolved in a minimal amount of a hot solvent, such as an ethanol/water mixture.[7] The solution is then allowed to cool slowly, promoting the formation of pure crystals, which can be collected by filtration.

Characterization

The identity and purity of the final product, this compound, can be confirmed by standard analytical techniques:

-

Melting Point: A sharp melting point in the range of 172-176 °C indicates high purity.[5]

-

Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure, while mass spectrometry confirms the molecular weight.

-

Chromatography: Thin-layer chromatography (TLC) can be used to monitor the reaction progress and assess the purity of the final product.[3]

Comprehensive Experimental Workflow

The entire process, from starting materials to the final purified product, is visualized in the following workflow diagram.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzamide is a halogenated aromatic amide that serves as a crucial building block in organic synthesis. Its utility spans various industrial applications, including the manufacturing of pharmaceuticals, agrochemicals, and dyes. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and graphical representations of its synthetic utility and analytical workflows. The information presented herein is intended to support research and development activities by providing a consolidated and detailed reference.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are critical for its handling, reaction optimization, and formulation.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 619-56-7 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO | [1][2][4] |

| Molecular Weight | 155.58 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline solid/fine crystalline powder | [2][5] |

| Melting Point | 172-176 °C | [2][6] |

| Boiling Point | 290.2 ± 23.0 °C (Predicted) | [2] |

| Density | 1.2187 g/cm³ (Rough Estimate) | [2] |

| Flash Point | 129.3 °C | [7] |

| Water Solubility | Slightly soluble | [2] |

| pKa | 15.71 ± 0.50 (Predicted) | [2] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Low solubility/slightly soluble | [2][5] |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | [2] |

| Methanol | Slightly soluble | [2] |

| Ethanol | Soluble | [5] |

| Acetone | Soluble | [5] |

| Chloroform | Soluble | [5] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectroscopic Information

| Technique | Data Available | Reference |

| ¹H NMR | 400 MHz in DMSO-d₆ | [7][8] |

| ¹³C NMR | Predicted data available | [7] |

| Infrared (IR) | KBr disc, nujol mull | [7] |

| Mass Spectrometry (MS) | Electron Ionization (EI) | [7][9] |

| Raman | 4880 A, 200 M, powder | [7] |

Experimental Protocols

Synthesis of this compound from 4-Chlorobenzoyl Chloride

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

4-Chlorobenzoyl chloride

-

Concentrated ammonium hydroxide

-

Dichloromethane (DCM)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve 4-chlorobenzoyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0-5 °C.

-

While stirring vigorously, slowly add concentrated ammonium hydroxide dropwise to the solution. A white precipitate of this compound will form.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition of ammonium hydroxide is complete.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 50 mL for a 0.1 mol scale reaction).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to obtain a white crystalline solid.

Synthetic Utility and Experimental Workflow

Role as a Synthetic Intermediate

This compound is a versatile intermediate in organic synthesis. It is often used to introduce the 4-chlorobenzoyl moiety into molecules or as a precursor for the synthesis of more complex heterocyclic compounds.

Caption: Synthetic utility of this compound.

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid compound like this compound in a given solvent.

References

- 1. This compound | 619-56-7 | FC33947 | Biosynth [biosynth.com]

- 2. This compound | 619-56-7 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound 98 619-56-7 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. This compound(619-56-7) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(619-56-7) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Chlorobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chlorobenzamide in organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on the theoretical principles governing solubility, detailed experimental protocols for its determination, and a framework for data presentation. This guide is intended to empower researchers to generate and interpret solubility data for this compound in their own laboratory settings.

Introduction

This compound (C₇H₆ClNO) is a chemical intermediate with applications in the synthesis of pharmaceuticals and other fine chemicals.[1] Its physicochemical properties, particularly its solubility in various organic solvents, are critical for process development, formulation, purification, and scale-up. Understanding the solubility behavior of this compound is essential for optimizing reaction conditions, designing crystallization processes, and developing stable formulations.

This guide outlines the theoretical framework for the solubility of this compound, provides detailed experimental methodologies for its quantitative determination, and presents a standardized format for data presentation.

Theoretical Framework of Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This principle is a reflection of the intermolecular forces between the solute (this compound) and the solvent molecules. The overall solubility is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

This compound is a moderately polar molecule due to the presence of a polar amide functional group (-CONH₂) and a chloro-substituted benzene ring.[1] The amide group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking and van der Waals interactions. The chlorine atom adds to the molecule's polarity and can engage in halogen bonding.

Based on its structure, the following general solubility characteristics can be expected:

-

Polar Protic Solvents (e.g., alcohols): this compound is expected to be soluble in polar protic solvents due to the potential for hydrogen bonding between the amide group and the solvent's hydroxyl group.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): Good solubility is also anticipated in polar aprotic solvents which can act as hydrogen bond acceptors for the amide protons and effectively solvate the molecule.

-

Nonpolar Solvents (e.g., hexane, toluene): Lower solubility is expected in nonpolar solvents as the energy required to break the strong intermolecular forces in the this compound crystal lattice is not sufficiently compensated by the weak solute-solvent interactions.

-

Water: this compound has limited solubility in water, a highly polar protic solvent.[1]

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature did not yield a specific, consolidated dataset for the quantitative solubility of this compound in a range of organic solvents at various temperatures. Therefore, the following table is provided as a template for researchers to record their experimentally determined data. For illustrative purposes, qualitative solubility information is included based on general chemical principles.

| Solvent | Temperature (°C) | Mole Fraction (x₁) | Solubility ( g/100 g solvent) | Solubility (mg/mL) |

| Methanol | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |

| Acetone | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |

| Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |

| Chloroform | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |

| Toluene | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |

| Hexane | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |

Note: It is generally reported that this compound has good solubility in organic solvents such as ethanol, acetone, and chloroform, and low solubility in water.[1]

Experimental Protocols for Solubility Determination

The following section details the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of this compound.

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Ensure there is a visible excess of undissolved solid to confirm that the resulting solution will be saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, 35 °C, etc.).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to rest at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the weighed, filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, weigh the remaining solid residue.

-

The solubility can then be calculated in terms of g/100g of solvent.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.

-

Accurately dilute a known mass of the filtered saturated solution with the same solvent.

-

Analyze the diluted sample by HPLC and determine the concentration of this compound from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution.

-

-

-

Mole Fraction (x₁):

-

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

-

Where: m₁ = mass of this compound, M₁ = molar mass of this compound, m₂ = mass of the solvent, M₂ = molar mass of the solvent.

-

-

Solubility ( g/100 g solvent):

-

Solubility = (mass of dissolved this compound / mass of solvent) * 100

-

-

Solubility (mg/mL):

-

This is determined directly from the HPLC analysis after accounting for any dilutions.

-

Visualizations

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the thermodynamic solubility.

The solubility of this compound is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.

Caption: Key factors that determine the solubility of a solid in a liquid.

Conclusion

References

Spectroscopic Characterization of 4-Chlorobenzamide: A Technical Guide

Introduction: 4-Chlorobenzamide is a chemical compound with applications in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structural elucidation and quality control rely heavily on a suite of spectroscopic techniques. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.11 | Singlet (broad) | 1H | Amide (-NH) |

| ~7.93 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~7.54 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~7.54 | Singlet (broad) | 1H | Amide (-NH) |

Data obtained in DMSO-d₆ at 399.65 MHz.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl (C=O) |

| ~137 | Aromatic (C-4) |

| ~133 | Aromatic (C-1) |

| ~130 | Aromatic (C-2, C-6) |

| ~129 | Aromatic (C-3, C-5) |

Note: These are approximate chemical shifts based on typical values for the functional groups present.

Experimental Protocols: NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 0.04 g) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of approximately 400 MHz.[1] For ¹³C NMR, a spectrometer operating at around 100 MHz is used. The data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3400-3200 | Strong, Broad | N-H | Stretch (Amide) |

| ~3100-3000 | Medium | C-H | Aromatic Stretch |

| ~1670-1640 | Strong | C=O | Stretch (Amide I) |

| ~1600-1475 | Medium-Weak | C=C | Aromatic Ring Stretch |

| ~1400 | Medium | C-N | Stretch |

| ~850-800 | Strong | C-H | Aromatic Out-of-plane Bend |

| ~800-600 | Strong | C-Cl | Stretch |

Note: These are characteristic absorption ranges for the functional groups present in this compound.

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet Technique): A small amount of this compound is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.[2] A background spectrum of the empty sample holder is recorded first. The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 157 | ~19 | [M+2]⁺ (³⁷Cl isotope) |

| 155 | ~56 | [M]⁺ (³⁵Cl isotope) |

| 139 | 100 | [M-NH₂]⁺ |

| 113 | ~23 | [C₆H₄Cl]⁺ |

| 111 | ~69 | [C₆H₄Cl]⁺ |

| 75 | ~71 | [C₅H₃O]⁺ |

Data obtained by direct inlet, 75 eV electron ionization.[1]

Experimental Protocol: Mass Spectrometry

Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[2]

Ionization and Analysis: In Electron Ionization (EI) mode, the sample is bombarded with a high-energy electron beam (e.g., 75 eV), causing ionization and fragmentation.[1] The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Unveiling the Solid-State Architecture of 4-Chlorobenzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 4-chlorobenzamide, a molecule of significant interest in chemical and pharmaceutical research. Addressed to researchers, scientists, and professionals in drug development, this document outlines the precise three-dimensional arrangement of atoms, intermolecular interactions, and the experimental procedures used for its determination. All quantitative data is presented in structured tables for clarity and comparative ease.

Crystallographic Data Summary

The crystal structure of this compound (C₇H₆ClNO) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The unit cell parameters and other crystallographic data are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| CCDC Deposition No. | 193979 |

| Empirical formula | C₇H₆ClNO |

| Formula weight | 155.58 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 14.118(3) Å |

| b = 5.439(1) Å | |

| c = 9.204(2) Å | |

| β = 95.14(3)° | |

| Volume | 703.1(3) ų |

| Z | 4 |

| Calculated density | 1.468 Mg/m³ |

| Absorption coefficient | 0.438 mm⁻¹ |

| F(000) | 320 |

| Crystal size | 0.3 x 0.2 x 0.2 mm |

| Theta range for data collection | 2.62 to 26.37° |

| Index ranges | -17<=h<=17, -6<=k<=6, -11<=l<=11 |

| Reflections collected | 6397 |

| Independent reflections | 1432 [R(int) = 0.0314] |

| Completeness to theta = 26.37° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1432 / 0 / 91 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1098 |

| R indices (all data) | R1 = 0.0543, wR2 = 0.1183 |

| Largest diff. peak and hole | 0.291 and -0.273 e.Å⁻³ |

Molecular Geometry

The molecular structure of this compound consists of a planar benzamide core with a chlorine atom substituted at the para position of the benzene ring. Selected bond lengths and angles are presented in Tables 2 and 3, respectively. These values are within the expected ranges for similar aromatic amide structures.

Table 2: Selected Bond Lengths (Å) for this compound.

| Bond | Length (Å) |

| Cl(1)-C(4) | 1.741(2) |

| O(1)-C(7) | 1.239(2) |

| N(1)-C(7) | 1.329(2) |

| C(1)-C(2) | 1.385(3) |

| C(1)-C(6) | 1.388(3) |

| C(1)-C(7) | 1.500(3) |

| C(2)-C(3) | 1.381(3) |

| C(3)-C(4) | 1.378(3) |

| C(4)-C(5) | 1.379(3) |

| C(5)-C(6) | 1.382(3) |

Table 3: Selected Bond Angles (°) for this compound.

| Angle | Degrees (°) |

| C(2)-C(1)-C(6) | 118.9(2) |

| C(2)-C(1)-C(7) | 119.5(2) |

| C(6)-C(1)-C(7) | 121.6(2) |

| C(3)-C(2)-C(1) | 120.6(2) |

| C(4)-C(3)-C(2) | 119.8(2) |

| C(3)-C(4)-C(5) | 120.5(2) |

| C(3)-C(4)-Cl(1) | 119.5(2) |

| C(5)-C(4)-Cl(1) | 120.0(2) |

| C(6)-C(5)-C(4) | 119.6(2) |

| C(5)-C(6)-C(1) | 120.6(2) |

| O(1)-C(7)-N(1) | 122.5(2) |

| O(1)-C(7)-C(1) | 120.2(2) |

| N(1)-C(7)-C(1) | 117.3(2) |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The amide group acts as a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of centrosymmetric R²₂(8) dimers. These dimers are further linked into chains along the b-axis. The details of the hydrogen bonding geometry are provided in Table 4.

Table 4: Hydrogen Bond Geometry (Å, °) for this compound.

| D–H···A | d(D–H) | d(H···A) | d(D···A) | <(DHA) |

| N(1)–H(1A)···O(1)ⁱ | 0.86 | 2.10 | 2.955(2) | 175.9 |

| N(1)–H(1B)···O(1)ⁱⁱ | 0.86 | 2.15 | 3.001(2) | 172.1 |

| Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z |

Beyond hydrogen bonding, the crystal structure is stabilized by weaker interactions, including C-H···π and potential halogen interactions, contributing to the overall three-dimensional architecture.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the ammonolysis of 4-chlorobenzoyl chloride. In a well-ventilated fume hood, 4-chlorobenzoyl chloride (1 eq.) is dissolved in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and concentrated aqueous ammonia (a slight excess) is added dropwise with vigorous stirring. The reaction mixture is stirred for an additional hour at room temperature. The resulting white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent. The crude this compound is dissolved in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water. The hot, saturated solution is filtered to remove any insoluble impurities and then allowed to cool slowly to room temperature. The vessel is then loosely covered to allow for slow evaporation of the solvent over several days, promoting the growth of well-defined single crystals.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source. The collected data is processed for Lorentz and polarization corrections. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F² using software packages such as SHELXS and SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to the nitrogen are located from a difference Fourier map and refined isotropically, while other hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key experimental and structural aspects of the this compound analysis.

Potential Biological Activity of 4-Chlorobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of 4-chlorobenzamide have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research on these compounds, with a particular focus on their anticancer and antimicrobial potential. We present a compilation of quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways implicated in their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

A growing body of evidence suggests that this compound derivatives possess significant antiproliferative properties against a range of cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the disruption of critical cellular processes such as microtubule dynamics, DNA repair, and epigenetic regulation.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Table 1: Anticancer Activity of N-(4-Bromophenyl)-4-chlorobenzamide Derivatives

| Compound ID | Derivative Structure | Target Cell Line | Assay | Activity (IC50 in µM) |

| 1 | N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | MCF-7 (Breast Cancer) | Anticancer | Not specified, but noted to inhibit cell proliferation[1] |

| 2 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6) | MCF-7 (Breast Cancer) | SRB Assay | 38.0[1] |

| 3 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7) | MCF-7 (Breast Cancer) | SRB Assay | 40.6[1] |

Table 2: Anticancer Activity of Other this compound Derivatives

| Compound ID | Derivative Structure | Target Cell Line | Assay | Activity (IC50 in µM) |

| 4 | 4-Methylbenzamide derivative with 2,6-dichloro-purine | K562 (Leukemia) | Not specified | 2.27[2] |

| 5 | 4-Methylbenzamide derivative with 2,6-dichloro-purine | HL-60 (Leukemia) | Not specified | 1.42[2] |

| 6 | 4-Methylbenzamide derivative with 2,6-dichloro-purine | OKP-GS (Renal Carcinoma) | Not specified | 4.56[2] |

| 7 | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 (Renal) | MTT | 14.46 |

| 8 | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | NCI-H23 (Lung) | MTT | 13.97 |

| 9 | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | MDAMB-231 (Breast) | MTT | 11.35 |

| 10 | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | MCF-7 (Breast) | MTT | 11.58 |

| 11 | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-549 (Lung) | MTT | 15.77 |

Key Anticancer Mechanisms and Signaling Pathways

Several benzamide derivatives exert their anticancer effects by disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division.[3] These compounds can lead to a G2/M phase cell cycle arrest and subsequently induce apoptosis.[3]

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks.[3] Inhibition of PARP-1 in cancer cells, particularly those with existing DNA repair deficiencies, can lead to the accumulation of DNA damage and cell death.[3]

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes.[3]

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a variety of microbial pathogens, including Gram-positive bacteria. The structural features of these compounds can be modified to enhance their potency and broaden their antimicrobial spectrum.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Structure | Target Organism | MIC (µg/mL) |

| 12 | N-(4-bromophenyl)benzamide | Bacillus subtilis | 6.25[4] |

| 13 | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125[5] |

| 14 | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | 125[5] |

| 15 | N-(4-(4-bromophenyl)thiazol-2-yl) derivatives | Gram-positive bacteria | 10-25 µM[1] |

Key Antimicrobial Mechanisms and Signaling Pathways

The bacterial protein FtsZ, a homolog of eukaryotic tubulin, is essential for cell division. It polymerizes to form the Z-ring at the division site, which is a critical step in bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial death.

Some derivatives have been shown to inhibit lipid biosynthesis in Gram-positive bacteria, which is crucial for maintaining the integrity of the bacterial cell membrane.[1][6]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.[1]

-

Cell Seeding:

-

Harvest cancer cells from culture and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1]

-

Preparation of Inoculum:

-

Culture the target microorganism in an appropriate broth medium overnight.

-

Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Serial Dilution of Compounds:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized microbial inoculum to each well.

-

Include a growth control (broth and inoculum) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Enzyme Inhibition Assays

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.

-

Reagent Preparation:

-

Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL), general tubulin buffer, 1 mM GTP, 15% glycerol, and a fluorescent reporter.

-

Prepare 10x stocks of test compounds, a known inhibitor (e.g., Nocodazole), and a vehicle control in the general tubulin buffer.

-

-

Assay Procedure:

-

Pre-warm a 96-well plate to 37°C.

-

Add 5 µL of the 10x compound dilutions or controls to the appropriate wells.

-

Initiate the reaction by adding 45 µL of the cold tubulin reaction mix to each well.

-

Immediately place the plate in a pre-warmed microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity over time at an excitation/emission of ~360/450 nm.

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

-

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.

-

Plate Preparation:

-

Use a 96-well plate pre-coated with histone proteins.

-

Block the wells with a blocking buffer for at least 90 minutes at room temperature.

-

Wash the plate three times with a wash buffer (e.g., PBST).

-

-

Inhibitor and Master Mix Preparation:

-

Prepare serial dilutions of the test compounds and a known PARP-1 inhibitor (e.g., Olaparib).

-

Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

-

-

Enzymatic Reaction:

-

Add the inhibitor dilutions or vehicle control to the wells.

-

Add the master mix to all wells except the blank.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection and Data Analysis:

-

Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.

-

Wash the plate and add a chemiluminescent HRP substrate.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

This assay is based on the deacetylation of a fluorogenic substrate by HDAC enzymes.

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds in HDAC assay buffer.

-

Dilute the recombinant HDAC enzyme in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the HDAC assay buffer, test compound dilutions, and the diluted HDAC enzyme.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate at 37°C for 30 minutes.

-

-

Signal Development and Measurement:

-

Add a developer solution containing a stop solution (e.g., Trichostatin A) to each well.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Read the fluorescence at an excitation of 355-360 nm and emission at 460 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

This assay measures the GTP-dependent polymerization of FtsZ by monitoring changes in light scattering.

-

Reaction Setup:

-

In a fluorometer cuvette, prepare a reaction mixture containing purified FtsZ protein in polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).

-

Add the test compound or vehicle control.

-

Equilibrate the mixture at 30°C.

-

-

Initiation and Measurement:

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Monitor the increase in light scattering at a 90° angle over time.

-

-

Data Analysis:

-

Plot the light scattering intensity versus time.

-

The rate of polymerization can be determined from the initial slope of the curve.

-

Calculate the percentage of inhibition of polymerization at different compound concentrations to determine the IC50 value.

-

Conclusion and Future Directions

The diverse biological activities of this compound derivatives highlight their potential as a valuable scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research in this area. Future efforts should focus on synthesizing and screening a wider range of derivatives to establish more comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their optimization and potential clinical translation. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of these promising compounds in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Insight into bacterial cell division: Architecture of the FtsZ ring - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 3. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FTSZ AND THE DIVISION OF PROKARYOTIC CELLS AND ORGANELLES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

4-Chlorobenzamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzamide, a halogenated aromatic amide, serves as a pivotal intermediate and versatile building block in organic synthesis. Its unique structural features, comprising a reactive amide group, a modifiable aromatic ring, and a chloro-substituent amenable to various cross-coupling reactions, render it a valuable precursor for a diverse array of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and synthetic applications of this compound, with a particular focus on its utility in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for its synthesis and key transformations, alongside a thorough safety profile, are presented to facilitate its practical application in a laboratory setting. Furthermore, this guide illustrates the role of this compound-derived scaffolds in modulating key biological pathways, underscoring its significance in medicinal chemistry and drug discovery.

Physicochemical Properties and Safety Profile

This compound is a white to off-white crystalline solid at room temperature.[1] A comprehensive summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| CAS Number | 619-56-7 | [1] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | 172-181 °C | [1][2] |

| Boiling Point | 290.2 ± 23.0 °C (Predicted) | [1] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [1] |

| pKa | 15.71 ± 0.50 (Predicted) | [1] |

Safety Profile:

This compound is classified as harmful if swallowed and causes serious eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[1]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

Synthesis of this compound

This compound is commonly synthesized from either 4-chlorobenzoic acid or its more reactive derivative, 4-chlorobenzoyl chloride.

From 4-Chlorobenzoic Acid

This method typically involves a two-step, one-pot procedure where 4-chlorobenzoic acid is first converted to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by amination.

Experimental Protocol:

-

Step 1: Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chlorobenzoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 3-5 equivalents).

-

Step 2: Reaction: Heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.[4]

-

Step 3: Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Step 4: Amination: The crude 4-chlorobenzoyl chloride is then dissolved in an inert solvent (e.g., dichloromethane) and slowly added to a cooled (0°C) concentrated aqueous solution of ammonium hydroxide with vigorous stirring.

-

Step 5: Isolation: The resulting precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.

From 4-Chlorobenzoyl Chloride

A more direct method involves the reaction of commercially available 4-chlorobenzoyl chloride with an ammonia source.

Experimental Protocol:

-

Step 1: Reaction Setup: In a flask, dissolve 4-chlorobenzoyl chloride (1 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.

-

Step 2: Amination: Cool the solution in an ice bath and add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring. A white precipitate of this compound will form immediately.[5]

-

Step 3: Reaction Completion and Isolation: Continue stirring for an additional 15-30 minutes after the addition is complete. Collect the solid product by vacuum filtration.

-

Step 4: Purification: Wash the collected solid with cold deionized water to remove any ammonium salts and then dry under vacuum to obtain this compound. Yields for this reaction are typically high.

This compound as a Synthetic Building Block

The reactivity of this compound can be exploited in several key transformations, making it a valuable precursor for a wide range of functionalized molecules.

Hofmann Rearrangement: Synthesis of 4-Chloroaniline

The Hofmann rearrangement of this compound provides a direct route to 4-chloroaniline, a valuable intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. This reaction involves the conversion of the primary amide to a primary amine with one fewer carbon atom.

Experimental Protocol:

-

Step 1: N-Chlorination (optional isolation): this compound (1 equivalent) can be converted to the N-chloroamide intermediate using a chlorinating agent such as calcium hypochlorite in a slurry with moist alumina and dichloromethane. This intermediate can be isolated.[6]

-

Step 2: Rearrangement: A solution of sodium hydroxide (2 M in water) is slowly added to a stirring solution or suspension of the N-chloro-4-chlorobenzamide (1 equivalent) in a suitable solvent.[6]

-

Step 3: Reaction Conditions: The reaction mixture is heated to 50-70°C and stirred for 1-2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]

-

Step 4: Work-up and Isolation: After completion, the reaction mixture is cooled and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield 4-chloroaniline.

Table 3: Representative Conditions for Hofmann Rearrangement

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| 4-Bromobenzamide | Ca(OCl)₂, moist Al₂O₃; then NaOH | RT, then 50-70 | 1-2 | 75-85 | [6] |

(Note: Data for the bromo-analog is provided as a representative example due to the similarity in reactivity.)

Dehydration: Synthesis of 4-Chlorobenzonitrile

The dehydration of this compound to 4-chlorobenzonitrile is a common transformation, providing access to another important synthetic intermediate. This reaction is typically achieved using strong dehydrating agents.

Experimental Protocol:

-

Step 1: Reaction Setup: In a round-bottom flask, this compound (1 equivalent) is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).

-

Step 2: Reaction Conditions: The mixture is heated, often to a high temperature (e.g., 250-280°C if dehydrating thermally or with a catalyst), until the reaction is complete.[7] The use of microwave irradiation can also facilitate this transformation.

-

Step 3: Isolation and Purification: The crude 4-chlorobenzonitrile can be isolated by distillation under reduced pressure. Further purification can be achieved by recrystallization.

Table 4: Representative Conditions for Dehydration of Amides

| Dehydrating Agent | General Conditions | Product |

| Phosphorus Pentoxide (P₂O₅) | Grinding solids together, followed by washing and recrystallization.[8] | Alkyl/Aryl Cyanide |

| Thionyl Chloride (SOCl₂) | Refluxing in an inert solvent. | Alkyl/Aryl Cyanide |

| Phosphorus Oxychloride (POCl₃) | Heating, often with a base like pyridine. | Alkyl/Aryl Cyanide |

Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound allows for its participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

3.3.1. Suzuki-Miyaura Coupling

While the chloro-substituent is less reactive than bromo or iodo groups, with the appropriate choice of catalyst and ligands, this compound derivatives can undergo Suzuki-Miyaura coupling with boronic acids to form biaryl compounds.

General Experimental Protocol:

-

Step 1: Reaction Setup: To a reaction vessel, add the this compound derivative (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).[9][10]

-

Step 2: Solvent and Reaction Conditions: Add a suitable solvent system (e.g., dioxane/water, ethanol/water, or toluene).[9] The reaction mixture is then heated, often under an inert atmosphere, for several hours. Microwave irradiation can significantly reduce reaction times.

-

Step 3: Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Table 5: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Chloride | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |

| 4-Chlorobenzonitrile | Phenylboronic acid | Pd-NHC complex | K₂CO₃ | Ethanol | 40 | 89 | [9] |

| 6-Chloroindole | Phenylboronic acid | Pd-XPhos complex | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [10] |

3.3.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl benzamides by coupling this compound derivatives with amines. This reaction is highly valuable in medicinal chemistry for accessing a wide range of substituted anilines.

General Experimental Protocol:

-

Step 1: Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the this compound derivative (1 equivalent), the amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄).[11][12]

-

Step 2: Solvent and Reaction Conditions: An anhydrous, deoxygenated solvent such as toluene or dioxane is added. The reaction is then heated until the starting material is consumed, as monitored by TLC or GC-MS.

-